molecular formula C4H12AlNa B095791 Sodium diethyldihydroaluminate CAS No. 17836-88-3

Sodium diethyldihydroaluminate

Cat. No.: B095791
CAS No.: 17836-88-3
M. Wt: 110.11 g/mol
InChI Key: IHDCPKOFXPTMDE-UHFFFAOYSA-N
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Description

Sodium diethyldihydroaluminate, also known as this compound, is a chemical compound with the empirical formula C4H12AlNa. It is a complex metal hydride that finds applications in various fields due to its unique properties. This compound is typically available as a solution in toluene and is known for its reactivity and utility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diethyldihydroaluminate can be synthesized through the reaction of sodium hydride with diethylaluminum chloride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

NaH+(C2H5)2AlClNaAl(C2H5)2H2+NaCl\text{NaH} + \text{(C}_2\text{H}_5\text{)}_2\text{AlCl} \rightarrow \text{NaAl(C}_2\text{H}_5\text{)}_2\text{H}_2 + \text{NaCl} NaH+(C2​H5​)2​AlCl→NaAl(C2​H5​)2​H2​+NaCl

Industrial Production Methods: In industrial settings, sodium aluminum diethyldihydride is produced by reacting sodium aluminum hydride with diethylaluminum chloride in a solvent such as toluene. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium diethyldihydroaluminate primarily undergoes reduction reactions due to the presence of the hydride ions. It is a strong reducing agent and can reduce various organic compounds, including aldehydes, ketones, and esters, to their corresponding alcohols .

Common Reagents and Conditions:

    Reduction of Aldehydes and Ketones: this compound reduces aldehydes and ketones to primary and secondary alcohols, respectively. The reaction is typically carried out in an inert solvent such as toluene.

    Reduction of Esters: Esters are reduced to primary alcohols using sodium aluminum diethyldihydride under similar conditions.

Major Products Formed:

Scientific Research Applications

Sodium diethyldihydroaluminate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium aluminum diethyldihydride exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The aluminum-hydrogen bond in the compound is highly polarized, making it a strong nucleophile. This allows the hydride ion to attack electrophilic centers in the substrate, leading to the reduction of the compound .

Comparison with Similar Compounds

    Lithium aluminum hydride (LiAlH4): A stronger reducing agent compared to sodium aluminum diethyldihydride, often used in more demanding reduction reactions.

    Sodium borohydride (NaBH4): A milder reducing agent, commonly used for the reduction of aldehydes and ketones but less effective for esters.

Uniqueness: Sodium diethyldihydroaluminate is unique in its balance of reactivity and selectivity. It is less reactive than lithium aluminum hydride, making it safer to handle and more selective in its reductions. Compared to sodium borohydride, it is more reactive and can reduce a wider range of compounds .

Properties

CAS No.

17836-88-3

Molecular Formula

C4H12AlNa

Molecular Weight

110.11 g/mol

IUPAC Name

aluminum;sodium;ethane;hydride

InChI

InChI=1S/2C2H5.Al.Na.2H/c2*1-2;;;;/h2*1H2,2H3;;;;/q2*-1;+3;+1;2*-1

InChI Key

IHDCPKOFXPTMDE-UHFFFAOYSA-N

SMILES

[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3]

Canonical SMILES

[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3]

1767-40-4

Origin of Product

United States

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